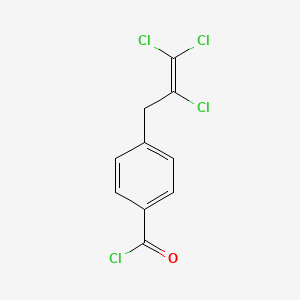
4-(2,3,3-Trichloroprop-2-en-1-yl)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3,3-Trichloroprop-2-en-1-yl)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzoyl chloride group attached to a 2,3,3-trichloroprop-2-en-1-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,3-Trichloroprop-2-en-1-yl)benzoyl chloride typically involves the reaction of benzoyl chloride with 2,3,3-trichloroprop-2-en-1-yl derivatives under controlled conditions. One common method is the Friedel-Crafts acylation, where benzoyl chloride reacts with the trichloropropenyl compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3,3-Trichloroprop-2-en-1-yl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Addition Reactions: The double bond in the trichloropropenyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of amides, esters, or thioesters.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
4-(2,3,3-Trichloroprop-2-en-1-yl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(2,3,3-Trichloroprop-2-en-1-yl)benzoyl chloride involves its reactivity towards nucleophiles due to the electrophilic nature of the benzoyl chloride group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The trichloropropenyl group can also participate in reactions that modify the chemical environment of the compound, influencing its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl Chloride: A simpler analog with a benzoyl chloride group but lacking the trichloropropenyl substituent.
2,3,3-Trichloroprop-2-en-1-yl Chloride: Contains the trichloropropenyl group but lacks the benzoyl chloride moiety.
4-(2,3,3-Trichloroprop-2-en-1-yl)benzoic Acid: Similar structure but with a carboxylic acid group instead of the acyl chloride.
Uniqueness
4-(2,3,3-Trichloroprop-2-en-1-yl)benzoyl chloride is unique due to the combination of the benzoyl chloride and trichloropropenyl groups, which confer distinct reactivity and potential for diverse applications. The presence of multiple reactive sites allows for versatile chemical modifications and functionalization, making it a valuable compound in synthetic chemistry and research.
Propiedades
Número CAS |
88218-52-4 |
|---|---|
Fórmula molecular |
C10H6Cl4O |
Peso molecular |
284.0 g/mol |
Nombre IUPAC |
4-(2,3,3-trichloroprop-2-enyl)benzoyl chloride |
InChI |
InChI=1S/C10H6Cl4O/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4H,5H2 |
Clave InChI |
GQDKJUPKKDSXJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=C(Cl)Cl)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


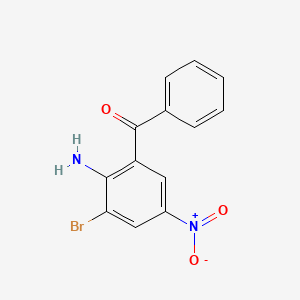
![2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14378147.png)
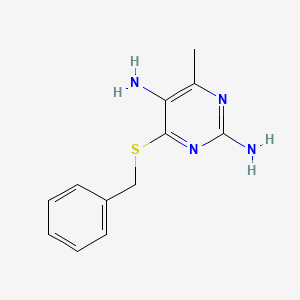


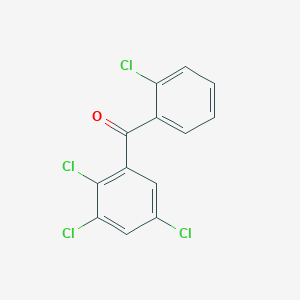
![4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate](/img/structure/B14378165.png)
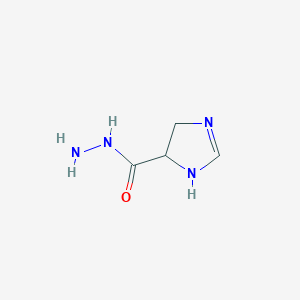
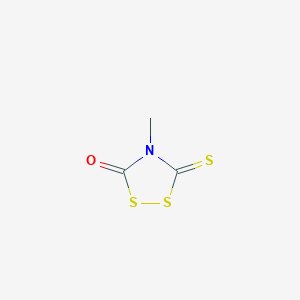
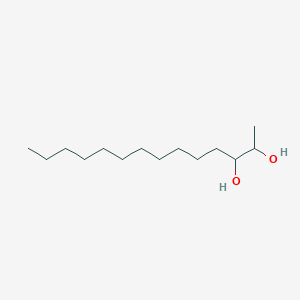
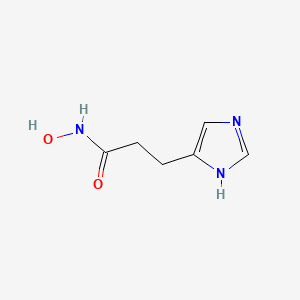
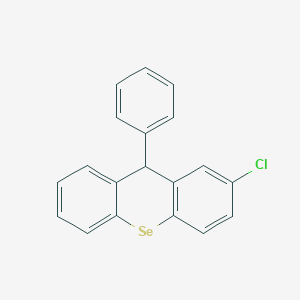
![Acetic acid;[4-(trifluoromethyl)phenyl]methanol](/img/structure/B14378203.png)
![N-[Ethyl(2-hydroxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B14378208.png)
